molecular formula C18H24N4O2 B11585609 5-{[3-(Diethylamino)propyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

5-{[3-(Diethylamino)propyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11585609
M. Wt: 328.4 g/mol
InChI Key: LSKZYEDPYOPXPC-UHFFFAOYSA-N
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Description

5-{[3-(Diethylamino)propyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its complex structure, which includes an oxazole ring, a methoxyphenyl group, and a diethylamino propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(Diethylamino)propyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the diethylamino propyl side chain: This can be done through nucleophilic substitution reactions, where the diethylamino group is introduced using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(Diethylamino)propyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different chemical applications.

Scientific Research Applications

5-{[3-(Diethylamino)propyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[3-(Diethylamino)propyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[3-(Dimethylamino)propyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
  • 5-{[3-(Diethylamino)propyl]amino}-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile
  • 5-{[3-(Diethylamino)propyl]amino}-2-(4-methoxyphenyl)-1,3-thiazole-4-carbonitrile

Uniqueness

The uniqueness of 5-{[3-(Diethylamino)propyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

5-[3-(diethylamino)propylamino]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C18H24N4O2/c1-4-22(5-2)12-6-11-20-18-16(13-19)21-17(24-18)14-7-9-15(23-3)10-8-14/h7-10,20H,4-6,11-12H2,1-3H3

InChI Key

LSKZYEDPYOPXPC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=C(N=C(O1)C2=CC=C(C=C2)OC)C#N

Origin of Product

United States

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